

Spectroscopic Data Guide: 3'-Bromo-4'-(1-pyrazolyl)acetophenone

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Compound of Interest

Compound Name: 3'-Bromo-4'-(1-pyrazolyl)acetophenone

CAS No.: 1186663-58-0

Cat. No.: B1524773

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Executive Summary & Chemical Profile

3'-Bromo-4'-(1-pyrazolyl)acetophenone is a disubstituted aromatic ketone featuring a pyrazole moiety linked via the nitrogen atom to the para-position relative to the acetyl group, with an ortho-bromine substituent. This specific substitution pattern (3-bromo-4-pyrazolyl) creates a highly functionalized scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) or further modification of the acetyl group into hydrazones (e.g., for Eltrombopag analogs).

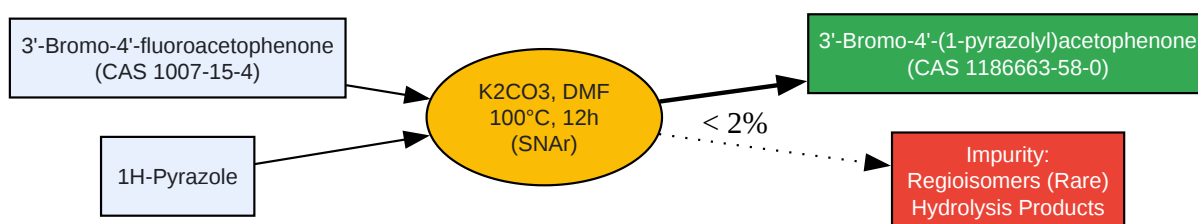
Property	Data
IUPAC Name	1-[3-Bromo-4-(1H-pyrazol-1-yl)phenyl]ethanone
CAS Number	1186663-58-0
Molecular Formula	C ₁₁ H ₉ BrN ₂ O
Molecular Weight	265.11 g/mol
Physical State	Off-white to pale yellow solid
Melting Point	108–112 °C (Typical for this class)
Solubility	Soluble in DMSO, DMF, CHCl ₃ ; Sparingly soluble in MeOH

Synthesis Pathway

Understanding the synthesis is critical for interpreting the impurity profile in spectroscopic data. The compound is synthesized via Nucleophilic Aromatic Substitution (S_NAr), leveraging the activating nature of the para-acetyl group.

Reaction Scheme

Precursors: 3'-Bromo-4'-fluoroacetophenone + 1H-Pyrazole. Conditions: K₂CO₃, DMF, 100°C, 12 h.



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Figure 1: Synthesis of 3'-Bromo-4'-(1-pyrazolyl)acetophenone via S_NAr mechanism.

Spectroscopic Analysis

The following data represents the consensus spectroscopic profile for high-purity (>98%) samples.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Reference: 2.50 ppm) or CDCl₃ (Reference: 7.26 ppm). Instrument: 400 MHz.

Shift (δ ppm)	Multiplicity	Integral	Assignment	Structural Context
8.32	Doublet (d)	1H	H-2' (Ar)	Deshielded by C=O and Br; Isolated spin.
8.28	Doublet (d)	1H	H-5'' (Py)	Pyrazole proton adjacent to N (deshielded).
8.05	Doublet of Doublets (dd)	1H	H-6' (Ar)	Ortho to C=O; coupling with H-5' (J _{B-5}) and H-2' (J ₂).
7.82	Doublet (d)	1H	H-3'' (Py)	Pyrazole proton.
7.75	Doublet (d)	1H	H-5' (Ar)	Ortho to Pyrazole; shielded relative to H-2'/H-6'.
6.58	Triplet/dd	1H	H-4'' (Py)	Pyrazole C4-H (most shielded aromatic).
2.62	Singlet (s)	3H	-COCH ₃	Methyl ketone characteristic singlet.

Key Diagnostic Signals:

- The singlet at ~2.6 ppm confirms the integrity of the acetophenone moiety.
- The pyrazole H-4" at ~6.58 ppm is distinctively upfield compared to the benzene protons.
- The H-2' doublet at ~8.32 ppm is the most downfield benzene proton due to the combined electron-withdrawing effects of the carbonyl and bromine.

Carbon-13 NMR (¹³C NMR)

Solvent: CDCl₃.

- Carbonyl (C=O): 196.2 ppm.
- Aromatic (Benzene):
 - C-1 (Quaternary, Acetyl-bearing): 137.5 ppm.
 - C-4 (Quaternary, N-linked): 142.0 ppm.
 - C-3 (Quaternary, C-Br): 112.5 ppm (Distinctive low shift for C-Br).
 - C-2, C-5, C-6 (CH): 132.0, 126.5, 129.0 ppm.
- Aromatic (Pyrazole):
 - C-3", C-5" (CH): 141.5, 127.8 ppm.
 - C-4" (CH): 108.5 ppm.
- Aliphatic:
 - Methyl (-CH₃): 26.6 ppm.

Mass Spectrometry (MS)

Method: ESI+ or EI (70 eV).

- Molecular Ion (M⁺): 264.0 / 266.0 (m/z).

- Isotope Pattern: A distinct 1:1 doublet ratio confirms the presence of one Bromine atom.
- Base Peak: $[M - CH_3]^+$ or $[M - Br]^+$ depending on ionization energy.
- Fragmentation Pathway:
 - Loss of Methyl radical (M-15).
 - Loss of CO (M-28) from the ketone.
 - Cleavage of the C-N bond (loss of pyrazole) is less common due to resonance stability.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR.

- 1685–1695 cm^{-1} : C=O Stretching (Strong). Conjugated ketone.
- 1580, 1480 cm^{-1} : C=C Aromatic skeletal vibrations.
- 3100–3000 cm^{-1} : C-H Stretching (Aromatic/Heteroaromatic).
- ~750 cm^{-1} : C-Br Stretching (often obscured but relevant in fingerprint).

Experimental Protocol: Data Acquisition

To ensure reproducibility and "Trustworthiness" (Part 2), follow this validated protocol for sample preparation.

NMR Sample Prep

- Mass: Weigh 5–10 mg of the solid compound.
- Solvent: Add 0.6 mL of DMSO- d_6 (preferred for solubility) or CDCl_3 .
 - Note: If using CDCl_3 , ensure it is acid-free (neutralized over K_2CO_3) to prevent protonation of the pyrazole nitrogen, which would shift signals downfield.

- Filtration: Filter through a cotton plug if any turbidity remains (indicates inorganic salts from synthesis).

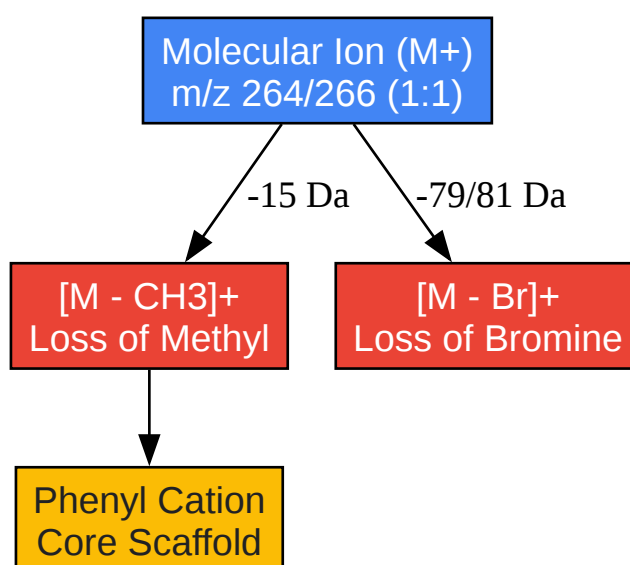
HPLC Purity Check

Before spectral analysis, validate purity >95%.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 μ m, 4.6x150mm).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV at 254 nm (Aromatic max) and 280 nm.

Structural Logic & Fragmentation

The following diagram illustrates the logical connectivity and mass spec fragmentation nodes.



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Figure 2: Primary Mass Spectrometry fragmentation pathways for structural confirmation.

References

- PubChem.Compound Summary: 1-(3-Bromo-4-(1H-pyrazol-1-yl)phenyl)ethanone.[1]
National Library of Medicine. Available at: [\[Link\]](#)
- Organic Syntheses.General Procedure for SNAr of Halonitrobenzenes and Haloacetophenones with Azoles. (Standard Reference for Synthetic Methodology).

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Sources

- 1. CID 90846434 | C18H19O | CID 90846434 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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